1-(2-メチルベンゾイル)ピペリジン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

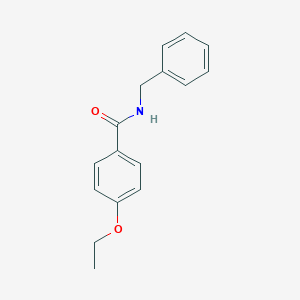

“1-(2-Methylbenzoyl)piperidine-4-carboxylic acid” is a compound with the molecular formula C14H17NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

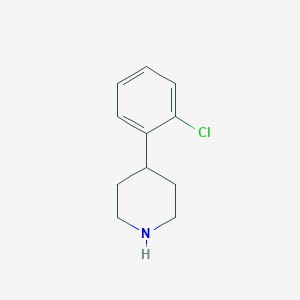

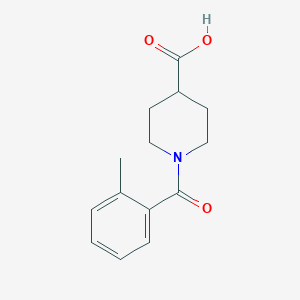

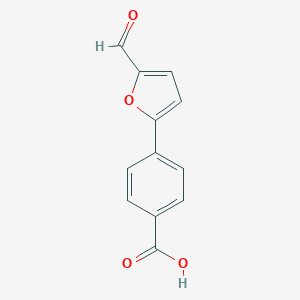

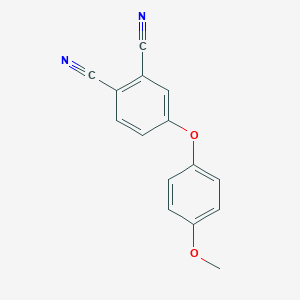

The molecular structure of “1-(2-Methylbenzoyl)piperidine-4-carboxylic acid” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-methylbenzoyl group .Physical And Chemical Properties Analysis

“1-(2-Methylbenzoyl)piperidine-4-carboxylic acid” is a solid substance at room temperature . Its molecular weight is 247.29 .科学的研究の応用

医薬品研究

ピペリジン誘導体は、さまざまな酵素の阻害剤としての可能性から、医薬品研究で使用されていることが知られています。 例えば、アナプラズマティックリンパ腫キナーゼ (ALK) と c-ros 癌遺伝子 1 キナーゼ (ROS1) の二重阻害剤として作用することができ、これらのキナーゼは特定の種類の癌の研究において重要です .

抗酸化作用

ピペリジン化合物の中には、フリーラジカルの阻害や抑制能力により、強力な抗酸化作用を示すものがあります。 この性質は、酸化ストレス関連疾患の治療法の開発に役立ちます .

合成化学

ピペリジン誘導体は、反応における選択性と高収率のために、合成化学で頻繁に使用されています。 それらは、さまざまな合成経路において、より複雑な分子の構成要素として役立ちます .

作用機序

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid acts as an inhibitor of enzymes involved in the synthesis of fatty acids and other lipids. Specifically, it acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in the synthesis of fatty acids. Inhibition of ACC by 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid leads to decreased production of fatty acids and other lipids, resulting in decreased production of lipids in cells.

Biochemical and Physiological Effects

The inhibition of ACC by 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to reduce the production of fatty acids and other lipids, resulting in decreased levels of lipids in cells. In addition, 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid has been shown to increase the production of ketone bodies, resulting in increased levels of ketone bodies in cells. This has been shown to be beneficial in the treatment of metabolic disorders, such as diabetes.

実験室実験の利点と制限

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is a relatively stable compound and is not prone to degradation under most laboratory conditions. However, it is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 100°C.

将来の方向性

Future research on 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid could focus on the development of new synthetic methods for the preparation of this compound. In addition, further research could focus on the development of new applications for this compound, such as in the synthesis of pharmaceuticals or in the study of biological systems. Finally, further research could focus on the development of new inhibitors of ACC, which could be used in the treatment of metabolic disorders such as diabetes.

合成法

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid can be synthesized by the condensation reaction of 2-methylbenzoyl chloride and piperidine. The reaction is catalyzed by a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, at temperatures ranging from 0-100°C. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete conversion of the reactants to the desired product.

特性

IUPAC Name |

1-(2-methylbenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10-4-2-3-5-12(10)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLGPPDQCGOJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353824 |

Source

|

| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401581-31-5 |

Source

|

| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)